molecular formula C16H16N2O2S B5548936 2-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5548936
M. Wt: 300.4 g/mol
InChI Key: PQCCPZXKANISBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones typically involves multi-step reactions, starting from substituted thiophenes or related heterocycles. A notable method includes the one-step synthesis via a catalytic four-component reaction involving ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide, presenting a green approach to this pharmacologically important class with reduced catalyst loading and easy purification (Shi et al., 2018). Additionally, novel synthetic routes have been developed for 2-mercapto-3-substituted derivatives, starting from 2-amino-3-carbethoxy-4,5-dimethyl thiophene, highlighting the versatility and adaptability of synthesis strategies to produce various derivatives (Alagarsamy et al., 2007).

Scientific Research Applications

Synthesis and Chemical Reactivity

Researchers have developed methods for synthesizing 2-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives, exploring their chemical reactivity and potential applications in medicinal chemistry and materials science. For instance, one approach to synthesizing these compounds involves the aza-Wittig reaction of iminophosphorane with aromatic isocyanate, yielding carbodiimide and subsequent reaction with various amines, phenols, or alcohols in the presence of sodium ethoxide or solid potassium carbonate, leading to the formation of 5,6-dihydrothieno[3′,2′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones with yields of 71–87% (Chen, Nie, & Ding, 2009).

Pharmacological and Biological Activities

Several studies have focused on the analgesic, anti-inflammatory, and antifungal effects of this compound derivatives. For example, novel derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities in animal models, showing significant activity and highlighting their potential as therapeutic agents (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).

Antiviral Activity

Research into the antiviral properties of pyrimidine derivatives, including this compound, has identified some compounds with significant inhibitory activity against retroviruses, including human immunodeficiency virus (HIV), suggesting a potential avenue for the development of new antiretroviral drugs (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Optical Properties

Investigations into the optical properties of pyrimidine derivatives have revealed their potential in nonlinear optics (NLO) applications. Studies on the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, including those related to this compound, have demonstrated their significant NLO character, recommending them for optoelectronic applications (Hussain et al., 2020).

Future Directions

Thienopyrimidinones have shown potential as antitubercular agents . Future research could focus on optimizing the synthesis process, studying the mechanism of action in more detail, and conducting further in vitro and in vivo studies to assess their therapeutic potential.

properties

IUPAC Name

2-(4-ethoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-4-20-12-7-5-11(6-8-12)14-17-15(19)13-9(2)10(3)21-16(13)18-14/h5-8H,4H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCCPZXKANISBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C(=C(S3)C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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